11,12-Epoxyarachidonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H31O3- |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/p-1/b8-6-,12-9-,13-10- |
InChI Key |
DXOYQVHGIODESM-KROJNAHFSA-M |
Isomeric SMILES |
CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Enzymatic Generation of 11,12 Epoxyarachidonate
Arachidonic Acid as the Primary Substrate for 11,12-Epoxyarachidonate Synthesis
The journey to forming this compound begins with arachidonic acid, a polyunsaturated omega-6 fatty acid. wikipedia.org Arachidonic acid is a crucial component of the phospholipids (B1166683) that make up cellular membranes. researchgate.net In response to various cellular stimuli, an enzyme called phospholipase A2 is activated, which then releases arachidonic acid from these membrane phospholipids. wikipedia.orgresearchgate.net
Once freed, arachidonic acid becomes available as a substrate for several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.gov The CYP epoxygenase pathway is the primary route for the synthesis of 11,12-EET. nih.govnih.gov This pathway involves the epoxidation of one of the four double bonds in the arachidonic acid molecule. wikipedia.org The formal epoxidation of the double bond between the 11th and 12th carbons of arachidonic acid results in the formation of 11,12-EET. nih.gov
Cytochrome P450 Epoxygenase Isoforms in this compound Production
The conversion of arachidonic acid to 11,12-EET is catalyzed by a specific group of enzymes known as cytochrome P450 (CYP) epoxygenases. nih.gov Several isoforms of the CYP superfamily are involved in this process, with varying degrees of efficiency and product specificity. frontiersin.org
Members of the CYP2C and CYP2J subfamilies are the principal epoxygenases responsible for the synthesis of all four regioisomers of epoxyeicosatrienoic acids (EETs), including 11,12-EET. nih.govfrontiersin.org Notably, CYP2C8, CYP2C9, and CYP2J2 are key human epoxygenases. frontiersin.orgmdpi.com While these enzymes can produce all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), they often exhibit a preference, with 11,12-EET and 14,15-EET being the predominant products for many of these enzymes. wikipedia.orgresearchgate.net For instance, CYP2C9 is known to primarily form 14,15-EET and 11,12-EET. frontiersin.org Some research indicates that CYP2C23 and CYP2C24 isoforms produce a higher proportion of the 11R,12S-EET enantiomer, while CYP2B2 generates more of the 11S,12R-EET enantiomer. caymanchem.comtargetmol.com
Table 1: Key Cytochrome P450 Isoforms in 11,12-EET Production
| CYP Isoform | Primary EETs Produced | Reference |
| CYP2C8 | 14,15-EET, 11,12-EET | tandfonline.com |
| CYP2C9 | 14,15-EET, 11,12-EET | frontiersin.org |
| CYP2J2 | All four regioisomers (5,6-, 8,9-, 11,12-, 14,15-EET) | frontiersin.org |
| CYP2C23 | Higher proportion of 11R,12S-EET | caymanchem.comtargetmol.com |
| CYP2C24 | Higher proportion of 11R,12S-EET | caymanchem.comtargetmol.com |
| CYP2B2 | Higher proportion of 11S,12R-EET | caymanchem.comtargetmol.com |
Enzymatic Mechanisms of Cytochrome P450 Epoxidation
The epoxidation of arachidonic acid by cytochrome P450 enzymes is a monooxygenase reaction. ahajournals.org This process requires NADPH and molecular oxygen in a 1:1 ratio. The CYP enzyme introduces an oxygen atom across one of the double bonds of the arachidonic acid molecule to form an epoxide. researchgate.net This reaction is stereospecific, meaning the enzyme's structure dictates which face of the double bond is attacked, leading to the formation of specific R/S enantiomers. wikipedia.org For example, different CYP isoforms can produce varying ratios of 11R,12S-EET and 11S,12R-EET. caymanchem.comtargetmol.com
Cellular and Subcellular Localization of Epoxygenase Activity
Cytochrome P450 epoxygenases are membrane-bound proteins. frontiersin.org Immunohistochemical studies have shown that these enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP2J2, exhibit cytoplasmic staining, which is consistent with their expected localization in the smooth endoplasmic reticulum. tandfonline.com While the majority of these enzymes are found in the endoplasmic reticulum, a small percentage has also been detected in the plasma membrane. researchgate.net
These enzymes are expressed in various tissues throughout the body, including the liver, kidney, heart, and intestines. frontiersin.orgtandfonline.comdiva-portal.org In the vascular system, CYP epoxygenases are present in endothelial cells, where their products, like 11,12-EET, play a role in regulating vascular tone. researchgate.netscispace.com The specific distribution of different CYP isoforms can lead to varying concentrations of EET regioisomers in different cell types and tissues. tandfonline.com
Regulation of Cytochrome P450 Epoxygenase Expression and Activity
The expression and activity of CYP epoxygenases are subject to regulation by various factors, which can in turn affect the production of 11,12-EET. Inflammatory conditions and certain diseases have been shown to modulate the levels of these enzymes.
For instance, in fatty liver disease, there is a significant suppression of hepatic CYP epoxygenase expression and activity. plos.orgnih.gov Inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) can suppress the expression of CYP enzymes in hepatocytes. plos.org This suppression is often mediated by the activation of the transcription factor NF-κB. plos.org Nitric oxide (NO), which is produced during inflammation, can also bind to and inhibit P450 enzymes, as well as down-regulate their expression. nih.gov
Conversely, certain stimuli can upregulate CYP epoxygenase expression. For example, some studies have investigated the role of HMG-CoA reductase inhibitors in the regulation of CYP2C expression. researchgate.net
Non-Enzymatic Pathways of this compound Formation
While the primary route for 11,12-EET synthesis is enzymatic, non-enzymatic pathways involving free radicals can also lead to its formation. diva-portal.orgresearchgate.net Arachidonic acid is susceptible to autoxidation, a process driven by reactive oxygen species. nih.gov This autoxidation can result in the formation of both cis- and trans-EETs. nih.gov
One proposed mechanism involves the reaction of arachidonic acid with m-chloroperoxybenzoic acid, which can be used in laboratory synthesis to produce a racemic mixture of EET regioisomers. ahajournals.org In vivo, the peroxyl radical addition mechanism is a likely contributor to the non-enzymatic formation of EETs. nih.gov Studies have shown that both cis- and trans-EETs can be formed in the absence of NADPH, a key cofactor for enzymatic CYP activity, suggesting an autoxidation process. nih.gov
Metabolism and Enzymatic Regulation of 11,12 Epoxyarachidonate Levels
Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis of 11,12-Epoxyarachidonate
The principal route for the metabolic inactivation of this compound is through hydrolysis catalyzed by soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2. wikipedia.orgcaymanchem.com This enzyme is widely distributed in various tissues, including the liver, kidney, brain, and vasculature. caymanchem.comescholarship.org The action of sEH significantly reduces the biological effects of this compound by converting it into its corresponding diol. frontiersin.org
Formation of 11,12-Dihydroxyeicosatrienoic Acid (DHET) from this compound
Soluble epoxide hydrolase catalyzes the addition of a water molecule to the epoxide ring of this compound. wikipedia.orgfrontiersin.org This enzymatic reaction results in the formation of 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). wikipedia.orgnih.gov While initially considered a simple inactivation step, emerging evidence suggests that 11,12-DHET itself may possess some biological activities, although generally less potent than its parent epoxide. wikipedia.orgnih.gov For instance, in certain vascular tissues, 11,12-DHET has been shown to produce vasorelaxation. nih.gov
Kinetic and Structural Characteristics of sEH
The mammalian soluble epoxide hydrolase is a homodimeric protein, with each subunit containing two distinct functional domains. caymanchem.compnas.org The C-terminal domain houses the epoxide hydrolase activity, responsible for metabolizing EETs. frontiersin.orgpnas.org This domain features a characteristic α/β-hydrolase fold. pnas.orgacs.org The active site is a wide, L-shaped binding pocket containing a catalytic triad (B1167595) of amino acids (Asp333, His523, and Asp495 in murine sEH) that facilitates the hydrolysis of the epoxide. acs.orgacs.org The N-terminal domain exhibits phosphatase activity, although its physiological substrates and role are less well-defined. frontiersin.orgpnas.org The two catalytic sites appear to function independently of each other. pnas.org The enzyme can process a wide array of structurally diverse substrates. researchgate.net
Genetic Variants and Functional Consequences of sEH
Genetic polymorphisms in the EPHX2 gene, which encodes for sEH, have been identified and can influence enzyme activity and, consequently, EET levels. nih.govnih.gov These genetic variations can lead to altered protein structure and function. ebi.ac.uk Some common single nucleotide polymorphisms (SNPs) include K55R and R287Q. nih.govnih.gov The K55R variant has been associated with increased sEH activity, leading to lower EET levels, and has been linked to conditions such as hypertension and ischemic stroke. nih.gov Conversely, the R287Q variant results in reduced sEH activity, potentially increasing EET bioavailability, and has been associated with a lower risk of certain cardiovascular events. nih.govnih.gov The functional consequences of these genetic variants underscore the importance of sEH in regulating cardiovascular and neurological health. nih.govresearchgate.net
Other Metabolic Fates of this compound
While sEH-mediated hydrolysis is the primary metabolic route, this compound can undergo other transformations. One such pathway is the esterification into complex lipids like phospholipids (B1166683) and triglycerides. nih.gov This process may serve as a mechanism to regulate the levels of free, bioactive this compound. nih.gov Additionally, reports have suggested the possibility of enzyme-catalyzed conjugation with glutathione, although the physiological relevance of these glutathione-conjugates is not yet fully understood. wikipathways.org
Pharmacological and Endogenous Modulation of this compound Bioavailability via sEH Inhibition
Given the role of sEH in terminating the biological actions of this compound, the inhibition of this enzyme has become a key pharmacological strategy to enhance the beneficial effects of EETs. nih.govwikipathways.org Potent and selective sEH inhibitors have been developed, which effectively block the hydrolysis of this compound, thereby increasing its circulating and tissue levels. frontiersin.orgnih.gov This elevation of endogenous this compound and other EETs has been shown to have anti-inflammatory, anti-hypertensive, and neuroprotective properties in various preclinical models. wikipathways.orgescholarship.org Endogenous regulation of sEH activity and expression can also occur. For example, factors like estradiol (B170435) have been shown to modulate the expression of sEH in certain tissues. nih.gov The use of sEH inhibitors represents a promising therapeutic approach for a range of cardiovascular and inflammatory diseases. escholarship.orgnih.gov
Cellular and Molecular Mechanisms of Action of 11,12 Epoxyarachidonate
Receptor-Dependent Signaling Pathways of 11,12-Epoxyarachidonate
This compound, an epoxyeicosatrienoic acid (EET), exerts its biological effects primarily by initiating signaling cascades at the cell surface. These actions involve direct or indirect interactions with membrane-bound receptors and subsequent modulation of ion channel activity.
G Protein-Coupled Receptor Activation by this compound
G protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.org The canonical activation of a GPCR by an agonist ligand induces a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF). aimspress.com It promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein's α subunit. wikipedia.orgaimspress.com This leads to the dissociation of the GTP-bound Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins. wikipedia.orgaimspress.com
Research indicates that the signaling mechanisms of this compound involve such pathways. Specifically, studies on the effects of 11,12-EET on ion channels have demonstrated that its actions are mediated by a stimulatory G protein (Gs). nih.gov The activation of the Gs alpha (Gαs) subunit is a hallmark of GPCR-mediated signaling, strongly suggesting that this compound's effects are initiated by its binding to a specific, yet-to-be-fully-identified, G protein-coupled receptor. wikipedia.orgnih.gov
Modulation of Ion Channel Activity by this compound
G protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are a family of potassium channels that play a crucial role in regulating cellular excitability in tissues such as the brain and heart. nih.govfrontiersin.org These channels are typically activated by a variety of GPCRs that couple to the Gi/o family of G proteins. frontiersin.orgwikipedia.org Upon receptor activation, the Gβγ subunits released from the heterotrimeric Gi/o protein directly bind to and open the GIRK channel, leading to potassium efflux and membrane hyperpolarization. wikipedia.orgplos.org This hyperpolarization makes the cell less likely to fire an action potential, thus mediating inhibitory neurotransmission. plos.org While this compound is known to act via G proteins, its primary documented pathway involves the Gs alpha subunit, which is distinct from the canonical Gβγ-dependent activation pathway for GIRK channels. nih.govfrontiersin.org
Calcium-activated potassium (KCa) channels are gated by intracellular calcium and are critical in linking changes in intracellular calcium concentration to the cell's electrical activity. wikipedia.org The large-conductance KCa channels, also known as BK channels, are activated by both membrane depolarization and increases in intracellular Ca2+. wikipedia.orgfrontiersin.org Their opening leads to potassium efflux, which hyperpolarizes the membrane and provides a negative feedback mechanism on cellular excitability and calcium influx. nih.gov
Research has firmly established that this compound is an activator of large-conductance KCa channels. nih.govnih.gov In smooth muscle cells from bovine coronary arteries, 11,12-EET was shown to significantly increase the activity of KCa channels. nih.gov Crucially, this effect was found to be dependent on a G protein-mediated mechanism. In inside-out excised membrane patches, 11,12-EET had no effect on its own but activated the KCa channel when GTP was added to the solution. nih.gov Further investigation revealed that this activation was specifically blocked by an antibody against the Gs alpha subunit, but not by antibodies against Gi alpha or G beta-gamma subunits. nih.gov This demonstrates that 11,12-EET activates KCa channels through a Gs alpha-mediated pathway, which in turn contributes to the hyperpolarization and relaxation of arterial smooth muscle. nih.gov
| Experimental Condition | Effector Molecule(s) | Observed KCa Channel Activity | Reference |
|---|---|---|---|
| Cell-Attached Patch | 11,12-EET (1-100 nmol/L) | 0.5- to 10-fold increase in activity | nih.gov |
| Inside-Out Patch | 11,12-EET alone | No effect | nih.gov |
| Inside-Out Patch | 11,12-EET + GTP | Activation comparable to cell-attached patch | nih.gov |
| Inside-Out Patch | 11,12-EET + GTP + GDP-β-S | Activation blocked | nih.gov |
| Outside-Out Patch | 11,12-EET (external) + GTP (in pipette) | Increased activity | nih.gov |
| Outside-Out Patch | 11,12-EET (external) + GTP + Anti-Gsα antibody (in pipette) | Activation completely blocked | nih.gov |
G Protein-Inwardly Rectifying Potassium (GIRK) Channels
Intracellular Signaling Cascade Modulation by this compound
Beyond the direct modulation of membrane receptors and ion channels, this compound influences key intracellular signaling cascades that regulate a multitude of cellular processes.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Regulation
The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and fundamental second messenger system. nih.gov The pathway is initiated by the activation of a Gs protein-coupled receptor, which leads to the Gs alpha subunit activating the enzyme adenylyl cyclase. wikipedia.orgwikipedia.org Adenylyl cyclase then catalyzes the conversion of ATP into cAMP. wikipedia.org The resulting increase in intracellular cAMP levels leads to the activation of several downstream effectors, most notably protein kinase A (PKA). nih.govnih.gov Activated PKA can then phosphorylate a wide array of substrate proteins, including enzymes and transcription factors, thereby regulating diverse cellular functions like metabolism, gene expression, and cell growth. nih.govfrontiersin.org
Given the evidence that this compound activates KCa channels via the Gs alpha subunit, it directly implicates the compound as a regulator of the cAMP pathway. nih.gov The activation of Gs alpha by the putative 11,12-EET receptor would lead to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration. This positions this compound as an upstream activator of this critical signaling cascade, influencing cellular function through PKA-dependent and other cAMP-mediated events.
| Component | Function | Reference |
|---|---|---|
| G Protein-Coupled Receptor (GPCR) | Binds extracellular ligand and activates G protein. | wikipedia.org |
| Gs Protein (Gαs) | Activated by GPCR; stimulates adenylyl cyclase. | nih.gov |
| Adenylyl Cyclase (AC) | Enzyme that synthesizes cAMP from ATP. | wikipedia.org |
| Cyclic Adenosine Monophosphate (cAMP) | Second messenger that activates downstream effectors. | nih.gov |
| Protein Kinase A (PKA) | Primary effector of cAMP; phosphorylates target proteins. | wikipedia.orgnih.gov |
| Phosphodiesterase (PDE) | Enzyme that degrades cAMP, terminating the signal. | frontiersin.org |
Transforming Growth Factor-Beta 1 (TGF-β1) Signaling Pathway Interaction
11,12-EET has been shown to intersect with the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, and inflammation. nih.gov The interaction is multifaceted and context-dependent. For instance, in macrophages, 11,12-EET can modulate TGF-β-mediated polarization. nih.gov While TGF-β1 is known to induce the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key transcription factor, elevated levels of 11,12-EET can counteract this effect. nih.gov Specifically, 11,12-EET has been found to promote the proteasomal degradation of PPAR-γ, thereby influencing the macrophage's response to TGF-β1. nih.gov This interplay is significant as TGF-β signaling plays a dual role in processes like atherogenesis, where it can be both protective against excessive inflammation and a driver of endothelial-to-mesenchymal transition. nih.gov The canonical TGF-β signaling cascade involves the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). nih.govnih.gov This activated receptor complex subsequently phosphorylates receptor-activated Smads (R-Smads), namely Smad2 and Smad3. nih.govnih.gov
Extracellular Signal-Regulated Kinase (ERK) Pathway Crosstalk
Crosstalk between signaling pathways is a fundamental aspect of cellular regulation, and the interaction between 11,12-EET-related pathways and the Extracellular Signal-Regulated Kinase (ERK) pathway highlights this complexity. The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. imrpress.comoncotarget.com It is typically activated by growth factors through a cascade involving Ras, Raf, and MEK. imrpress.comnih.gov While direct phosphorylation of ERK by 11,12-EET is not the primary mechanism, their signaling networks converge. For instance, pathways activated by 11,12-EET, such as those involving PI3K, can influence ERK signaling both upstream and downstream of Ras. embopress.org This crosstalk is crucial as both the PI3K/Akt and Ras/ERK pathways are often co-activated in various physiological and pathological conditions. oncotarget.com The intricate connections between these pathways allow for a fine-tuned cellular response to a variety of external stimuli. encyclopedia.pub
Smad2/3 Phosphorylation Dynamics
The phosphorylation of Smad2 and Smad3 is a pivotal event in the TGF-β signaling pathway. nih.gov Following the activation of the TGF-β receptor complex, TβRI directly phosphorylates the C-terminal residues of Smad2 and Smad3. nih.govnih.gov This phosphorylation enables them to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. frontiersin.org The phosphorylation status of Smad2/3 is not static and can be influenced by other signaling pathways, including the ERK/MAPK pathway. nih.govnih.gov ERK can phosphorylate the linker region of Smad proteins, which can, in some instances, inhibit their nuclear translocation and thus modulate the TGF-β response. nih.gov Given that 11,12-EET can influence pathways that crosstalk with TGF-β signaling, it indirectly affects the dynamics of Smad2/3 phosphorylation and the subsequent downstream cellular events. nih.govnih.gov
Transcriptional Regulation and Gene Expression Profiling
The ultimate consequence of the signaling cascades influenced by 11,12-EET is the alteration of gene expression patterns. Transcriptional regulation is a complex process involving the binding of transcription factors to specific DNA sequences in the promoter regions of genes, thereby controlling the rate of transcription. nih.gov The modulation of pathways like TGF-β/Smad and the activation of transcription factors such as PPAR-γ by 11,12-EET directly impact the cellular transcriptome. nih.gov
Gene expression profiling studies have revealed that different cell types and tissues have distinct transcriptional landscapes. nih.gov The regulation of gene expression is not solely dependent on transcription; post-transcriptional mechanisms also play a crucial role in determining protein levels from mRNA templates. plos.org The influence of 11,12-EET on cellular function is therefore a result of its ability to initiate signaling cascades that converge on the nucleus, leading to changes in the expression of a specific set of genes that govern processes like inflammation, cell growth, and metabolism. nih.govfrontiersin.org
Physiological and Pathophysiological Roles of 11,12 Epoxyarachidonate
Cardiovascular System Regulation
11,12-EET plays a significant role in maintaining cardiovascular homeostasis through various mechanisms, including vasodilation, blood pressure modulation, inhibition of vascular smooth muscle cell proliferation and migration, and promoting the breakdown of blood clots.
Vasodilatory Effects and Endothelial Homeostasis
11,12-EET is a potent vasodilator, contributing to the relaxation of blood vessels. portlandpress.com This effect is largely attributed to its function as an endothelium-derived hyperpolarizing factor (EDHF), which acts on vascular smooth muscle cells to cause hyperpolarization and relaxation. portlandpress.comahajournals.org The vasodilatory response to 11,12-EET has been observed in various vascular beds, including the mesenteric and coronary arteries. researchgate.netnih.gov Studies have shown that 11,12-EET can activate large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle, leading to this relaxation. portlandpress.com Furthermore, 11,12-EET contributes to endothelial homeostasis by inhibiting inflammatory responses. For instance, it has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α), with a 72% inhibition at a concentration of 20 nM. nih.gov This anti-inflammatory action helps to maintain the health and proper function of the endothelial lining of blood vessels.
Blood Pressure Modulatory Actions
Through its vasodilatory actions, 11,12-EET contributes to the regulation of blood pressure. wikipedia.org By relaxing arteries and arterioles, it helps to lower systemic vascular resistance. medscape.comhistologyguide.com Animal studies have demonstrated the potential of 11,12-EET and its analogs to lower blood pressure in hypertensive models. For example, an analog of 11,12-EET, NUDSA, was shown to lower blood pressure in spontaneously hypertensive rats (SHR) and in rats with angiotensin-dependent hypertension. nih.govfrontiersin.org Another study showed that esterification of an 11,12-EET analog prevented blood pressure increases in SHR. frontiersin.orgfrontiersin.org These findings suggest that modulating the levels or activity of 11,12-EET could be a therapeutic strategy for managing hypertension.
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
The migration and proliferation of vascular smooth muscle cells (SMCs) are key events in the development of vascular diseases such as atherosclerosis and restenosis following vascular injury. ahajournals.orgnih.gov Research has shown that 11,12-EET can inhibit the migration of vascular SMCs. ahajournals.orgnih.govnih.gov In one study, 11,12-EET inhibited platelet-derived growth factor (PDGF)-stimulated SMC migration by 60% at a concentration of 1 μmol/L. ahajournals.org This inhibitory effect on migration is mediated through the cyclic AMP-protein kinase A (cAMP-PKA) pathway. ahajournals.orgnih.gov However, it's noteworthy that 11,12-EET does not appear to inhibit the proliferation of vascular SMCs. ahajournals.orgnih.gov In contrast, some studies suggest that EETs may even promote the proliferation of endothelial cells, highlighting the cell-type specific effects of this compound. biologists.com
| Compound | Effect on Vascular Smooth Muscle Cells | Concentration | Key Findings | Citation |
|---|---|---|---|---|
| 11,12-EET | Inhibition of Migration | 1 μmol/L | Significantly inhibited PDGF-stimulated SMC migration by 60%. | ahajournals.org |
| 11,12-EET | No effect on Proliferation | Not specified | Did not inhibit PDGF-stimulated SMC proliferation. | ahajournals.orgnih.gov |
| 11,12-EET | Inhibition of Migration | 250 nM | Significantly inhibited TGF-β1-induced pulmonary artery smooth muscle cell migration. | spandidos-publications.com |
Profibrinolytic Potency
Fibrinolysis is the process of breaking down fibrin (B1330869) in blood clots. 11,12-EET has demonstrated profibrinolytic properties, contributing to the prevention of thrombosis. wikipedia.orgnih.gov It has been shown to increase the expression and activity of tissue plasminogen activator (t-PA), a key enzyme in the fibrinolytic system. unc.edu This effect is mediated by the activation of the cAMP-dependent kinase PKA pathway. unc.edu By enhancing fibrinolysis, 11,12-EET helps to maintain blood fluidity and prevent the formation of occlusive thrombi.
Renal Function and Water/Solute Transport
In the kidneys, 11,12-EET is involved in the regulation of fluid and electrolyte balance.
Inhibition of Vasopressin-Mediated Hydraulic Conductivity
Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water reabsorption in the kidneys by increasing the hydraulic conductivity of the collecting ducts. Research has shown that cytochrome P450 epoxygenase metabolites, including the diol of 11,12-EET (11,12-dihydroxyeicosatrienoic acid or 11,12-DHET), can inhibit the hydroosmotic effect of vasopressin. researchgate.net These eicosanoids are endogenous constituents of the cortical collecting ducts, the primary target for vasopressin action. researchgate.net By inhibiting vasopressin-mediated water flow, 11,12-EET and its metabolites can influence the body's water balance. researchgate.netscispace.com
| Compound | Effect | Mechanism | Citation |
|---|---|---|---|
| 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) | Inhibits the hydroosmotic effect of vasopressin in rabbit cortical collecting ducts. | Reduces vasopressin-mediated water flow. | researchgate.net |
Neurophysiological Processes
The influence of 11,12-Epoxyarachidonate extends to critical neurophysiological processes within the brain, particularly in the hippocampus, a region vital for learning and memory.
Potential Role in Attenuating Epileptiform Activity
The ability of 11,12-EET to reduce neuronal excitability and excitatory neurotransmission in the hippocampus points to its potential therapeutic role in conditions characterized by excessive neuronal firing, such as epilepsy. nih.gov Studies suggest that by decreasing glutamate (B1630785) release and hyperpolarizing pyramidal cells, 11,12-EET can substantially reduce excitation in the hippocampus, which may explain the potential of EETs in diminishing epileptiform activity. nih.gov The anticonvulsant properties of EETs are thought to be mediated, at least in part, through their modulation of GABAergic signaling, which is the primary inhibitory system in the brain. plos.orgescholarship.org
Pulmonary System and Fibrotic Conditions
The regulatory functions of this compound are also evident in the pulmonary system, particularly in the context of fibrotic diseases.
Attenuation of Pulmonary Fibrosis
Research has highlighted the potential of 11,12-EET to alleviate pulmonary fibrosis, a progressive and often fatal lung disease. nih.gov Studies have found that the levels of EETs, including 11,12-EET, are significantly lower in the lung tissues of patients with idiopathic pulmonary fibrosis (IPF) compared to healthy individuals. nih.govresearchgate.net
In experimental models, 11,12-EET has been shown to significantly decrease the expression of key fibrotic markers, such as α-smooth muscle actin (α-SMA) and collagen type-I, which are induced by transforming growth factor-β1 (TGF-β1), a central mediator of fibrosis. nih.gov The anti-fibrotic effects of 11,12-EET are associated with the inhibition of pro-fibrotic signaling pathways, including the Smad2/3 and extracellular-signal-regulated kinase (ERK) pathways. nih.gov By regulating these pathways, 11,12-EET can inhibit the activation and differentiation of fibroblasts, the primary cells responsible for the excessive deposition of extracellular matrix that characterizes fibrosis. nih.gov These findings suggest that 11,12-EET and the modulation of EET levels could represent a promising therapeutic strategy for the treatment of pulmonary fibrosis. nih.gov
Anti-fibrotic Effects on Fibroblast Activation and Extracellular Matrix Production
Recent studies have highlighted the potent anti-fibrotic properties of this compound (11,12-EET), particularly its ability to counteract the activation of fibroblasts and the excessive production of extracellular matrix (ECM), which are hallmarks of fibrotic diseases. nih.gov
In the context of idiopathic pulmonary fibrosis (IPF), research has shown that levels of 11,12-EET are significantly lower in the lung tissues of IPF patients compared to healthy controls. nih.gov This finding suggests a potential protective role for endogenous 11,12-EET against the development of fibrosis. Further investigations have demonstrated that exogenous administration of 11,12-EET can effectively reduce the expression of key fibrotic markers. Specifically, 11,12-EET has been observed to decrease the transforming growth factor-beta 1 (TGF-β1)-induced expression of α-smooth muscle actin (α-SMA) and collagen type-I in both human lung fibroblast cell lines (MRC-5) and primary fibroblasts isolated from IPF patients. nih.gov This indicates that 11,12-EET directly interferes with the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM deposition in fibrotic tissue.
The anti-fibrotic mechanism of 11,12-EET involves the modulation of key signaling pathways implicated in fibrosis. Studies have shown that 11,12-EET can suppress the TGF-β1-induced phosphorylation of Smad2/3 and extracellular-signal-regulated kinase (ERK), both of which are crucial downstream mediators of TGF-β1's pro-fibrotic effects. nih.gov By inhibiting these pathways, 11,12-EET effectively blunts the cellular response to TGF-β1, thereby mitigating fibroblast activation and subsequent ECM production.
Furthermore, the metabolic stability of 11,12-EET is a critical factor in its anti-fibrotic efficacy. The enzyme soluble epoxide hydrolase (sEH) rapidly degrades EETs to their less active diol forms. Inhibition of sEH has been shown to potentiate the anti-fibrotic effects of EETs by increasing their bioavailability. nih.gov For instance, the use of sEH inhibitors has been demonstrated to decrease TGF-β1-induced expression of α-SMA and collagen type-I in fibroblasts, mirroring the effects of direct 11,12-EET administration. nih.gov
The following table summarizes the key research findings on the anti-fibrotic effects of 11,12-EET:
| Model System | Key Findings | Mechanism of Action | Reference |
| Human Lung Fibroblasts (MRC-5) and Primary IPF Fibroblasts | Decreased TGF-β1-induced expression of α-SMA and collagen type-I. | Suppression of TGF-β1-induced phosphorylation of Smad2/3 and ERK. | nih.gov |
| Human Lung Fibroblasts | Inhibition of TGF-β1-induced upregulation of α-SMA. | Potential regulation of the COX-2-PGE2 axis. | nih.gov |
| Angiotensin II-induced Heart Failure Model | Inhibition of cardiac fibrosis (collagen accumulation, α-SMA and collagen I expression). | Inhibition of Gα12/13/RhoA/ROCK signaling. | frontiersin.org |
Inflammatory and Immune Responses
This compound plays a significant role in modulating inflammatory and immune responses, primarily through its anti-inflammatory actions and its ability to regulate vascular permeability.
Anti-inflammatory Mechanisms of Action
11,12-EET exerts its anti-inflammatory effects through multiple mechanisms, most notably by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes. nih.gov Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon inflammatory stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. nih.gov
11,12-EET has been shown to inhibit NF-κB activation in various cell types, including human endothelial cells. nih.gov This inhibition prevents the subsequent expression of downstream inflammatory molecules. For example, 11,12-EET significantly downregulates the expression of vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and intercellular adhesion molecule-1 (ICAM-1) in human umbilical vein endothelial cells (HUVECs) treated with tumor necrosis factor-alpha (TNF-α). mdpi.com Among the different EET regioisomers, 11,12-EET demonstrates the highest potency in inhibiting VCAM-1 expression. mdpi.comnih.gov
Another important anti-inflammatory mechanism of 11,12-EET is its ability to interfere with the cyclooxygenase (COX) pathway. It can inhibit the lipopolysaccharide (LPS)-induced expression and activity of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins (B1171923). nih.gov Furthermore, 11,12-EET can compete with arachidonic acid for binding to COX enzymes, thereby reducing the synthesis of inflammatory prostaglandins. nih.gov
The table below outlines key findings related to the anti-inflammatory mechanisms of 11,12-EET:
| Cell Type/Model | Key Findings | Mechanism of Action | Reference |
| Human Endothelial Cells | Inhibition of NF-κB reporter activity. | Prevents nuclear translocation of NF-κB. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Downregulation of TNF-α-induced VCAM-1, E-selectin, and ICAM-1 expression. | Inhibition of NF-κB activation. | mdpi.com |
| Rat Monocytes and Mouse/Human Monocytes | Inhibition of LPS-induced PGE2 production and COX-2 expression/activity. | Attenuation of inflammation-induced COX-2 induction and competition with arachidonic acid for COX binding. | nih.gov |
| THP-1 Monocytic Cells | Inhibition of basal TNF-α secretion. | Not fully elucidated, but contributes to overall anti-inflammatory effect. | nih.gov |
Regulation of Vascular Permeability
Vascular permeability is a tightly regulated process that governs the movement of fluids, solutes, and cells across the blood vessel wall. wikipedia.org Dysregulation of vascular permeability is a key feature of inflammation and various pathological conditions. mdpi.com While the direct and specific role of 11,12-EET in regulating vascular permeability is an area of ongoing investigation, its influence on endothelial cell function and inflammatory processes suggests an indirect regulatory role.
The integrity of the endothelial barrier is largely maintained by adherens junctions, which are primarily composed of vascular endothelial (VE)-cadherin. nih.gov Inflammatory mediators can induce the phosphorylation and internalization of VE-cadherin, leading to the disruption of these junctions and an increase in vascular permeability. nih.gov
11,12-EET's anti-inflammatory properties, particularly its ability to inhibit the expression of adhesion molecules like VCAM-1, can contribute to maintaining endothelial barrier function. mdpi.comnih.gov By reducing the inflammatory response, 11,12-EET may indirectly prevent the signaling cascades that lead to increased vascular permeability.
Emerging Roles in Other Biological Systems (e.g., hematopoiesis)
While the roles of 11,12-EET in the cardiovascular and inflammatory systems are more established, emerging evidence suggests its potential involvement in other crucial biological processes, such as hematopoiesis.
Hematopoiesis is the complex process of blood cell formation, originating from hematopoietic stem cells (HSCs) located in the bone marrow niche. nih.govwikipedia.org This process is tightly regulated by a variety of intrinsic and extrinsic factors, including the cellular microenvironment and signaling molecules. nih.govnih.gov
The direct role of 11,12-EET in regulating HSC function and differentiation is not yet fully elucidated. However, given the known effects of 11,12-EET on cell proliferation, inflammation, and the vascular system, it is plausible that it could influence the hematopoietic microenvironment. The bone marrow niche is a highly vascularized tissue, and endothelial cells are a key component of this niche, providing critical signals for HSC maintenance and differentiation. nih.gov The ability of 11,12-EET to modulate endothelial cell function could, therefore, have indirect effects on hematopoiesis.
Furthermore, inflammation is known to impact hematopoiesis, and the anti-inflammatory properties of 11,12-EET could play a role in maintaining hematopoietic homeostasis during inflammatory stress. frontiersin.org For instance, chronic inflammation can disrupt the normal balance of blood cell production. By mitigating inflammatory signals within the bone marrow, 11,12-EET could help preserve normal hematopoietic function.
Future research is needed to directly investigate the effects of 11,12-EET on HSCs and other hematopoietic progenitor cells to clarify its specific roles in this vital biological system.
Methodological Approaches in 11,12 Epoxyarachidonate Research
Advanced Analytical Techniques for Identification and Quantification
The accurate detection and quantification of 11,12-EET in complex biological matrices are paramount to understanding its roles. Given its low endogenous concentrations and its chemical instability, highly sensitive and specific analytical methods are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of 11,12-EET. This powerful technique offers high sensitivity and specificity, enabling the simultaneous quantification of multiple EET regioisomers and their corresponding diols, the dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov
A typical LC-MS/MS workflow for 11,12-EET analysis involves several key steps. nih.gov Initially, lipids are extracted from biological samples, such as plasma, using methods like a modified Bligh and Dyer extraction. To release EETs that may be bound to other molecules, a saponification step is often employed. nih.gov Following extraction, samples are purified, often through a second liquid-liquid extraction, before being subjected to LC-MS/MS analysis. nih.gov The use of deuterium-labeled internal standards, such as (±)11(12)-EET-d11, is crucial for accurate quantification by correcting for variations during sample preparation and analysis. caymanchem.comjst.go.jp
This methodology has been successfully applied to measure 11,12-EET levels in human plasma, with limits of quantification reaching as low as 0.5 ng/mL for EETs. nih.gov Furthermore, LC-MS/MS is instrumental in studying the enzymatic conversion of 11,12-EET to its corresponding diol, 11,12-DHET, by epoxide hydrolases. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography-mass spectrometry (GC/MS) is another established technique for the analysis of 11,12-EET. While often requiring a chemical derivatization step to increase the volatility of the analyte, GC/MS provides excellent chromatographic resolution and mass spectrometric identification. jfda-online.com
Prior to GC/MS analysis, 11,12-EET is typically converted into a more volatile derivative, such as a methyl ester, to make it suitable for gas chromatography. caymanchem.comnih.gov This derivatization enhances its chromatographic properties and allows for sensitive detection. jfda-online.com The use of deuterated internal standards, like (±)11(12)-EET-d11 methyl ester, is also a standard practice in GC/MS to ensure quantitative accuracy. caymanchem.com GC/MS has been effectively used to identify and quantify 11,12-EET and its metabolites in various biological samples, including those from cell culture and tissue homogenates. ahajournals.org
High-Performance Liquid Chromatography (HPLC) Combined with Advanced Detection
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of 11,12-EET. When coupled with advanced detection methods, such as fluorescence detection, it becomes a powerful tool for quantification. Chiral-phase HPLC, for instance, is specifically employed to resolve the different stereoisomers of 11,12-EET. nih.gov
One approach involves derivatizing EETs with a fluorescent tag, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate, to create highly fluorescent derivatives. physiology.orgphysiology.org These derivatives can then be separated using a C18 microbore column and detected with high sensitivity, with detection limits as low as 2 pg. physiology.orgphysiology.org This method has been successfully used to measure the production of EETs by endothelial cells. physiology.org Normal-phase HPLC has also been utilized to identify 11,12-EET, with an elution time of 14.4 minutes under specific conditions. ahajournals.org
In Vitro Experimental Paradigms
In vitro experimental models are indispensable for elucidating the cellular and molecular mechanisms of action of 11,12-EET. These controlled environments allow researchers to investigate specific biological responses to 11,12-EET in isolation from the complexities of a whole organism.
Primary Cell Culture and Immortalized Cell Line Models
Primary cell cultures and immortalized cell lines are fundamental tools in 11,12-EET research. These models allow for the direct investigation of the effects of 11,12-EET on specific cell types.
Human umbilical vein endothelial cells (HUVECs) are a commonly used primary cell model. Studies have shown that 11,12-EET can protect HUVECs from hypoxia/reoxygenation injury by increasing the activity of superoxide (B77818) dismutase and the expression of endothelial nitric oxide synthase (eNOS). magtechjournal.com In human endothelial progenitor cells, 11,12-EET has been found to promote neovasculogenesis through signaling pathways involving Akt, eNOS, and ERK1/2. biomedicinej.com
Research using primary cultures of human endothelial cells has also revealed that the biological actions of 11,12-EET can be specific to one of its enantiomers, 11(R),12(S)-EET. nih.govnih.gov This enantiomer was shown to stimulate endothelial cell migration and the formation of tube-like structures. nih.govnih.gov Furthermore, studies on human lung and coronary artery endothelial cells have demonstrated that 11,12-EET can protect these cells from apoptosis. physiology.org In macrophages, 11,12-EET has been observed to inhibit the NLRP3 inflammasome, highlighting its anti-inflammatory potential. medchemexpress.com
| Cell Model | Key Finding Related to 11,12-EET | Reference |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Protects against hypoxia/reoxygenation injury. | magtechjournal.com |
| Human Endothelial Progenitor Cells (hEPCs) | Induces neovasculogenesis via PI3-K/Akt and ERK1/2 pathways. | biomedicinej.com |
| Primary Human Endothelial Cells | 11(R),12(S)-EET enantiomer specifically stimulates migration and tube formation. | nih.govnih.gov |
| Human Lung and Coronary Artery Endothelial Cells | Protects against apoptosis. | physiology.org |
| Murine Macrophages | Inhibits the NLRP3 inflammasome. | medchemexpress.com |
Isolated Organ and Tissue Perfusion Systems
Isolated organ and tissue perfusion systems provide an experimental platform that bridges the gap between cell culture and in vivo studies. These systems maintain the three-dimensional architecture and cellular heterogeneity of an organ or tissue, allowing for the investigation of the integrated physiological responses to 11,12-EET.
The Langendorff isolated heart preparation is a classic example of this approach. Studies using isolated guinea pig hearts have shown that while 11,12-EET had no effect on contractility in normal hearts, it did delay recovery from low-flow ischemia. nih.gov In isolated rat hearts, 11,12-EET demonstrated cardioprotective effects against ischemia-reperfusion injury, an effect that was found to involve opioid receptors. physiology.org Similarly, in isolated mouse hearts, 11,12-EET improved the recovery of global contractile function after global ischemia. oup.com
Isolated blood vessels, such as bovine coronary arteries, are also widely used to study the vasoactive properties of 11,12-EET. These studies have shown that 11,12-EET causes concentration-dependent relaxation of pre-constricted arteries. physiology.org Research on isolated rabbit aorta has identified a metabolite of 11,12-EET, 15-hydroxy-11,12-epoxyeicosatrienoic acid, as a vasoactive compound. nih.gov
| Isolated Organ/Tissue Model | Key Finding Related to 11,12-EET | Reference |
|---|---|---|
| Isolated Guinea Pig Heart | Delayed recovery from low-flow ischemia. | nih.gov |
| Isolated Rat Heart | Cardioprotective against ischemia-reperfusion injury. | physiology.org |
| Isolated Mouse Heart | Improved recovery of contractile function after global ischemia. | oup.com |
| Isolated Bovine Coronary Arteries | Causes concentration-dependent relaxation. | physiology.org |
| Isolated Rabbit Aorta | Metabolized to the vasoactive compound 15-hydroxy-11,12-epoxyeicosatrienoic acid. | nih.gov |
Enzyme Activity Assays for Biosynthetic and Metabolic Enzymes
The investigation of 11,12-epoxyeicosatrienoic acid (11,12-EET) necessitates reliable methods to measure the activity of the enzymes responsible for its synthesis and degradation. The primary biosynthetic enzymes are cytochrome P450 (CYP) epoxygenases, while the main metabolic enzyme is soluble epoxide hydrolase (sEH). frontiersin.orgresearchgate.net
Cytochrome P450 Epoxygenase Activity Assays:
The activity of CYP epoxygenases, which convert arachidonic acid into 11,12-EET and other regioisomers, is often assessed using in vitro methods with microsomal preparations from various tissues. plos.orgnih.gov These assays typically involve incubating tissue microsomes with arachidonic acid and necessary cofactors like NADPH. plos.orgnih.gov The formation of 11,12-EET and other epoxyeicosatrienoic acids (EETs) is then quantified.
A common approach involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different EET regioisomers produced. plos.org To prevent the degradation of the newly synthesized EETs by sEH during the assay, a specific sEH inhibitor is often included in the incubation mixture. plos.org
Studies have utilized these methods to determine the kinetics of 11,12-EET formation in various rat tissues, including the heart, lung, kidney, and liver. For instance, the intrinsic clearance (Clint) for the formation of 11,12-EET has been measured in heart microsomes. nih.gov Furthermore, the contribution of specific CYP isozymes, such as CYP2C and CYP2J, to 11,12-EET synthesis has been investigated using recombinant human CYP enzymes and specific inhibitory antibodies. nih.govjci.org
Soluble Epoxide Hydrolase (sEH) Activity Assays:
The activity of sEH, which hydrolyzes 11,12-EET to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), is a critical parameter in understanding the bioavailability of 11,12-EET. researchgate.net Various assay methods have been developed to measure sEH activity.
One common method involves incubating a sample containing sEH (such as tissue cytosol or recombinant enzyme) with a specific substrate and then measuring the rate of product formation. nih.gov While 14,15-EET is often used as a substrate for general sEH activity assays due to it being an optimal substrate, the principle can be applied to 11,12-EET as well. nih.gov The product, 11,12-DHET, can be quantified using techniques like LC-MS/MS. escholarship.org
Radiometric assays have also been employed, using radiolabeled substrates to track the conversion to the diol. researchgate.net More recently, fluorescent-based assays have been developed for high-throughput screening of sEH inhibitors. researchgate.net These assays utilize substrates that release a fluorescent molecule upon hydrolysis by sEH, providing a rapid and sensitive measure of enzyme activity. researchgate.net Competitive ELISAs are also available to measure the levels of DHETs in biological samples as an indicator of sEH activity. detroitrandd.com
The ratio of EETs to their corresponding DHETs, such as the 11,12-EET/11,12-DHET ratio, is often used as an in vivo biomarker of sEH activity. plos.orgnih.gov A higher ratio indicates lower sEH activity and consequently, a greater bioavailability of the active epoxide. nih.gov
In Vivo Research Models
The in vivo investigation of 11,12-EET's physiological and pathophysiological roles heavily relies on animal models, particularly genetically modified animals and those subjected to pharmacological interventions.
Genetically Modified Animal Models
Genetically modified animal models have been instrumental in elucidating the functions of the pathway that produces and degrades 11,12-EET. These models typically involve the manipulation of genes encoding for CYP epoxygenases or soluble epoxide hydrolase (sEH).
sEH Knockout (Ephx2-/-) Mice: Mice lacking the gene for sEH (Ephx2-/-) have been widely used. These animals are unable to efficiently metabolize EETs, including 11,12-EET, into their corresponding diols. plos.orgnih.gov This leads to significantly elevated endogenous levels of EETs and a higher EET/DHET ratio in plasma and various tissues. plos.orgnih.gov Studies using these mice have provided insights into the role of endogenous EETs in inflammation, cardiovascular function, and tissue repair. For example, Ephx2-/- mice were shown to have increased plasma EET/DHET ratios but were not protected from LPS-induced inflammatory gene expression in the liver. nih.gov In a model of fatty liver disease, genetic disruption of sEH increased EET levels and attenuated hepatic inflammation and injury. plos.org
CYP2J2 Transgenic Mice: Mice overexpressing the human CYP2J2 epoxygenase, often in a tissue-specific manner (e.g., endothelial-specific), have been developed to study the effects of increased EET production. jci.orgfrontiersin.org These models have demonstrated the protective effects of elevated EETs in cardiovascular diseases, such as myocardial infarction, by promoting angiogenesis and improving cardiac function. frontiersin.org For instance, overexpression of CYP2J2 and the resulting increase in 11,12-EET have been shown to enhance myocardial angiogenesis. frontiersin.org
CYP4F2 Transgenic Mice: Conversely, transgenic mice overexpressing CYP4F2, an enzyme that metabolizes arachidonic acid to a different product (20-HETE), have been used to study the interplay between different eicosanoid pathways. spandidos-publications.com These mice exhibit altered EET levels, in part due to increased degradation by sEH, providing a model to investigate the consequences of a disturbed 20-HETE/EET ratio. spandidos-publications.com
Pharmacological Intervention Studies with sEH Inhibitors
The administration of pharmacological inhibitors of soluble epoxide hydrolase (sEH) is a common and powerful strategy to acutely or chronically increase endogenous levels of 11,12-EET and other EETs in vivo. escholarship.orgpnas.org These inhibitors block the degradation of EETs, thereby potentiating their biological effects. frontiersin.org
A variety of sEH inhibitors have been utilized in research, including:
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): This selective sEH inhibitor has been shown to alleviate spatial learning and memory deficits in a mouse model of Alzheimer's disease by increasing the levels of EETs. escholarship.org In a model of viral myocarditis, TPPU increased EET levels, reduced viral load, and improved cardiac function. biorxiv.org
AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): Studies have used AUDA to investigate the role of EETs in inflammation. For example, treatment with AUDA resulted in a significant increase in the 11,12-EET/11,12-DHET ratio in mice. nih.gov
t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): This sEH inhibitor has been used in studies on hematopoietic progenitor cells, where it was shown to increase circulating epoxide levels and affect cell mobilization. pnas.org
These pharmacological studies have been crucial in demonstrating the therapeutic potential of elevating 11,12-EET levels in a range of disease models, including hypertension, inflammation, neurodegenerative diseases, and cardiovascular disorders. frontiersin.orgescholarship.orgnih.govpnas.org The effectiveness of sEH inhibitors is often confirmed by measuring the increase in the plasma EET/DHET ratio. nih.govpnas.org
Interactive Data Table: Research Findings from In Vivo Studies
| Model | Intervention | Key Finding Related to 11,12-EET | Effect on 11,12-EET/DHET Ratio | Reference |
| Lipopolysaccharide (LPS)-induced inflammation in mice | AUDA (sEH inhibitor) | Shifted EET levels, enhancing their expected anti-inflammatory effects. | 6.3-fold greater in AUDA + LPS-treated mice compared to vehicle + LPS-treated mice. | nih.gov |
| Zebrafish development | t-AUCB (sEH inhibitor) | Most pronounced changes observed for 11,12-EET/DHET and other epoxides. | Increased. | pnas.org |
| Coxsackievirus B3 (CVB3)-induced myocarditis in mice | TPPU (sEH inhibitor) | 11,12-EET, along with 14,15-EET, potentiated the activation of the type I IFN pathway. | Not explicitly stated for 11,12-EET, but overall EET levels increased. | biorxiv.org |
| Amyloid beta (Aβ)-induced Alzheimer's disease in mice | TPPU (sEH inhibitor) | Corresponding diol 11,12-DHET significantly decreased. | Increased. | escholarship.org |
| Angiotensin II-infused hypertensive rats | sEH inhibitors | Increased level of EETs and lowered systolic blood pressure. | Increased. | pnas.org |
| Spontaneously hypertensive rats (SHR) | sEH inhibitors | Lowered blood pressure. | Decreased urinary DHET excretion, implying an increased ratio. | frontiersin.org |
| Isoprenaline-induced cardiac hypertrophy in rats | TUPS (sEH inhibitor) | Reversed the isoprenaline-induced inhibitory effects on 11,12-EET formation. | Reduced the net formation rate of 11,12-DHET. | nih.gov |
Future Research Directions and Unanswered Questions in 11,12 Epoxyarachidonate Biology
Identification of Novel Receptors and Downstream Effectors
A primary focus of future research is the definitive identification of the receptor(s) for 11,12-EET. While a Gs-protein coupled receptor has been postulated to mediate many of the actions of 11,12-EET, its molecular identity remains elusive. nih.govnih.gov Studies have shown that the biological actions of 11,12-EET, such as the translocation of TRPC6 channels and angiogenesis in endothelial cells, are dependent on the Gs protein. nih.govnih.govacs.org Furthermore, these effects are enantiomer-specific, with 11(R),12(S)-EET being the active form, which strongly suggests a receptor-mediated mechanism. nih.govnih.govacs.org
Future investigations should employ a multi-pronged approach to receptor identification, including:
Affinity-based proteomics: Utilizing tagged 11,12-EET analogs to pull down and identify binding partners from cell membranes.
Functional screening: Employing high-throughput screening of orphan G-protein coupled receptor (GPCR) libraries to identify receptors activated by 11,12-EET.
Genetic approaches: Using CRISPR/Cas9 or siRNA screening to identify genes essential for 11,12-EET-mediated signaling.
Beyond the initial receptor interaction, a deeper understanding of the downstream effector pathways is necessary. While the activation of protein kinase A (PKA) is a known consequence of 11,12-EET signaling, the full complement of downstream targets and their intricate regulation is not fully mapped. nih.govnih.govacs.org Research has implicated several downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and protection against apoptosis. physiology.org Further studies are needed to elucidate the complete signaling cascade, from receptor activation to the ultimate cellular response.
Interestingly, recent findings suggest a novel role for EETs as endogenous antagonists of the thromboxane (B8750289) receptor (TP). ahajournals.org This opens up an entirely new area of investigation into the receptor-level interactions of 11,12-EET.
Characterization of Stereoisomer-Specific Biological Activities
11,12-EET exists as two enantiomers, 11(R),12(S)-EET and 11(S),12(R)-EET. A growing body of evidence indicates that these stereoisomers can have distinct biological activities. For example, in human endothelial cells, 11(R),12(S)-EET, but not 11(S),12(R)-EET, stimulates the translocation of TRPC6 channels and promotes angiogenesis. nih.govnih.govacs.org This stereospecificity strongly supports the existence of a specific receptor.
A significant challenge in this area has been the limited availability of pure enantiomers for research. Future efforts should focus on:
Developing robust and scalable methods for the chiral synthesis or separation of 11,12-EET enantiomers. nih.gov
Conducting comprehensive in vitro and in vivo studies to compare the biological effects of the individual enantiomers. This includes examining their effects on vascular tone, inflammation, cell proliferation, and other key physiological processes.
Investigating the differential metabolism of the enantiomers by soluble epoxide hydrolase (sEH) and other enzymes. nih.gov This will be crucial for understanding their relative bioavailability and duration of action in vivo.
The table below summarizes some of the known stereoisomer-specific effects of 11,12-EET.
| Biological Effect | 11(R),12(S)-EET | 11(S),12(R)-EET | Reference |
| TRPC6 Channel Translocation in Endothelial Cells | Stimulates | No effect | nih.gov |
| Endothelial Cell Migration | Stimulates | No effect | nih.gov |
| Endothelial Tube Formation (Angiogenesis) | Stimulates | No effect | nih.gov |
Development of Advanced Spatiotemporal Imaging and Measurement Techniques
To fully understand the biology of 11,12-EET, it is essential to be able to visualize and quantify its production and distribution within cells and tissues with high spatial and temporal resolution. Current methods, which often rely on mass spectrometry of tissue homogenates or cell lysates, provide valuable information but lack the ability to pinpoint the precise subcellular localization of 11,12-EET. cosmobio.co.jp
Future research should prioritize the development of novel imaging and measurement techniques, such as:
Genetically encoded biosensors: Creating fluorescent protein-based sensors that can report changes in 11,12-EET concentrations in real-time within living cells.
Advanced mass spectrometry imaging (MSI): Improving the spatial resolution of MSI techniques to map the distribution of 11,12-EET and its metabolites within tissue sections.
Novel chemical probes: Designing and synthesizing new probes that can specifically and sensitively detect 11,12-EET for use in various imaging modalities.
These advanced techniques will be instrumental in answering key questions about the localized synthesis and action of 11,12-EET at subcellular compartments and in specific cell types within a complex tissue environment.
Comprehensive Systems Biology Integration of 11,12-Epoxyarachidonate Pathways
A systems biology approach, which integrates experimental data with computational modeling, is essential for unraveling the complexity of 11,12-EET signaling networks. nih.govnih.gov This approach allows for the analysis of how perturbations in the 11,12-EET pathway affect the broader cellular and physiological landscape.
Future systems biology research on 11,12-EET should focus on:
Developing comprehensive metabolic models: Integrating the enzymatic pathways for 11,12-EET synthesis and degradation into genome-scale metabolic models. biorxiv.org
Integrating multi-omics data: Combining data from genomics, transcriptomics, proteomics, and lipidomics to build a holistic view of the cellular response to 11,12-EET.
Predictive modeling: Using computational models to predict the effects of genetic or pharmacological interventions in the 11,12-EET pathway and to identify potential therapeutic targets.
By taking a systems-level perspective, researchers can move beyond studying individual components in isolation and gain a deeper understanding of the dynamic and interconnected nature of 11,12-EET biology.
Exploration of Epigenetic and Regulatory RNA Modulation by this compound
Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. durect.comfrontiersin.orgfrontiersin.org Emerging evidence suggests that lipid mediators can influence the epigenetic landscape. nih.gov A fascinating and largely unexplored area of future research is the potential for 11,12-EET to modulate epigenetic marks and the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).
Future investigations in this area should aim to:
Determine if 11,12-EET treatment alters global or gene-specific DNA methylation patterns.
Investigate the effect of 11,12-EET on histone modifications, such as acetylation and methylation.
Profile changes in the expression of miRNAs and lncRNAs in response to 11,12-EET and identify their downstream targets.
Uncovering a role for 11,12-EET in epigenetic regulation would add a new layer of complexity to its biological functions and could open up novel therapeutic avenues for diseases with an epigenetic basis.
Q & A
Q. How can researchers ethically address gaps in this compound’s mechanistic studies?
- Methodological Answer : Clearly state limitations in grant proposals/manuscripts (e.g., lack of human tissue data). Collaborate with clinical researchers to access biorepositories or use open-source biobanks (e.g., GTEx). Propose follow-up experiments in the "Future Directions" section to address unresolved questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
